![molecular formula C11H17Cl2N3O B1473923 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820740-02-0](/img/structure/B1473923.png)
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Descripción general
Descripción
The compound “3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound .
Synthesis Analysis
The synthesis of similar structures involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of α,β-unsaturated acylammonium intermediates generated by activation of unsaturated acyl chlorides .Molecular Structure Analysis
The geometric structure calculations for similar structures were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels . Molecular modeling studies were carried out on a set of piperazine and 3,8-diazabicyclo[3.2.1]octane derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar structures include the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU . Another reaction involves the use of α,β-unsaturated acylammonium intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar structures were evaluated using theoretical methods. The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated .Aplicaciones Científicas De Investigación
Pyridazine Derivatives in Medicinal Chemistry
Pyridazine derivatives, including those related to the specified compound, have been extensively studied for their pharmacological properties. They are known for their versatility in drug design and development due to their structural diversity and significant biological activities.
Antidiabetic, Antiasthmatic, and Anticancer Activities
Azolo[d]pyridazinone derivatives are associated with a wide range of biological activities, notably antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. These compounds' importance against targets like PDE, COX, and DPP-4 highlights their potential in therapeutic applications (Tan & Ozadali Sari, 2020).
Chemosensing Applications
Pyridine derivatives, closely related to pyridazine compounds, have demonstrated significant roles ranging from medicinal applications to chemosensing. Their high affinity for various ions and neutral species makes them effective as chemosensors, indicating potential for the development of novel diagnostic tools and analytical methods (Abu-Taweel et al., 2022).
Synthetic Intermediates
The chemistry of heterocyclic N-oxide derivatives, which includes pyridazine derivatives, underscores their utility as versatile synthetic intermediates. Their applications in organic synthesis, catalysis, and drug development underscore the potential of compounds like 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride in facilitating the synthesis of complex molecules for therapeutic and industrial applications (Li et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyridazin-3-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-2-11(14-12-5-1)15-10-6-8-3-4-9(7-10)13-8;;/h1-2,5,8-10,13H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOVFXRKSWQJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)
![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)
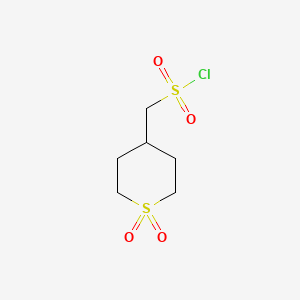
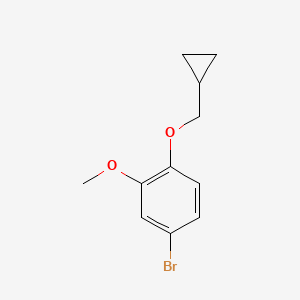
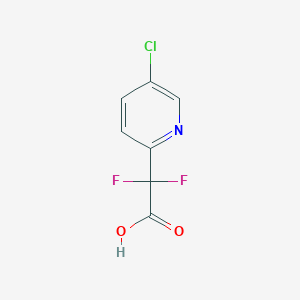
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)
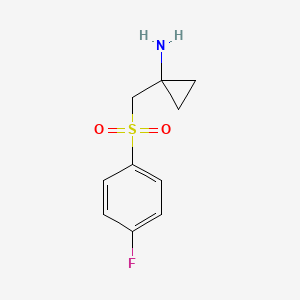

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)
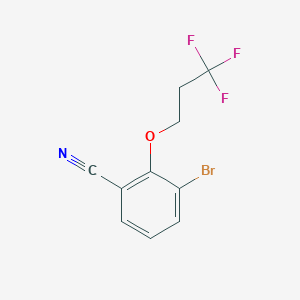


![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)